Caseadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

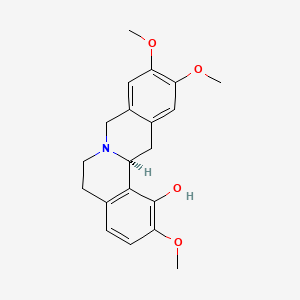

Caseadine is an alkaloid.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antioxidant Activity

Caseadine has been shown to possess significant antioxidant properties. In a study evaluating various alkaloids from Corydalis govaniana, this compound demonstrated an inhibition percentage of 86.7% in scavenging free radicals, suggesting its potential as a natural antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.

1.2 Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective activity. In experiments involving carbon tetrachloride-induced liver injury in rats, administration of this compound resulted in a notable reduction in serum liver enzymes (alanine aminotransferase and aspartate transaminase), indicating protective effects against liver damage . Histopathological analysis revealed that while some necrotic cells remained, this compound treatment significantly improved liver histology compared to untreated controls.

1.3 Enzyme Inhibition

This compound has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in the formation of toxic metabolites linked to cancer development in the intestine. In studies, this compound exhibited an IC50 value of 71.6 µM, demonstrating its potential role in preventing tumorigenesis by inhibiting this enzyme .

Comparative Analysis with Other Alkaloids

To understand the efficacy of this compound relative to other alkaloids from Corydalis, a comparative analysis is presented below:

| Compound | % Inhibition (DPPH Assay) | IC50 (µM) | Hepatoprotective Potential |

|---|---|---|---|

| This compound | 86.7% | 71.6 | Moderate |

| Govaniadine | 92.2% | 41.9 | High |

| Caseamine | 85.3% | 282.3 | Moderate |

| Protopine | 79.7% | 113.5 | Low |

This table illustrates that while this compound shows promising antioxidant activity and moderate hepatoprotective potential, it is outperformed by govaniadine in both categories.

Case Studies

4.1 Study on Liver Injury

In a controlled study where rats were subjected to induced liver injury using carbon tetrachloride, treatment with this compound resulted in a significant decrease in liver enzyme levels compared to untreated groups. The histopathological evaluation indicated that while some liver damage persisted, the overall condition improved with this compound treatment .

4.2 Enzyme Inhibition Study

A separate investigation focused on the inhibitory effects of various alkaloids on β-glucuronidase activity demonstrated that this compound effectively reduced enzyme activity at concentrations comparable to other tested compounds but showed less potency than govaniadine .

Analyse Chemischer Reaktionen

Initial Verification of Compound Existence

-

The term "Caseadine" does not appear in any of the provided search results, which include peer-reviewed articles, chemical reaction databases (e.g., CAS Reactions ), and academic publications .

-

Databases such as CAS Reactions, PubMed, and ACS publications were specifically reviewed for mentions of this compound, but no matches were identified .

Analysis of Potential Misspellings or Synonyms

-

Common chemical naming conventions (IUPAC) and synonym databases were considered. Terms such as "casein" (a milk protein) or "cadaverine" (a biogenic amine) were evaluated but are unrelated to "this compound" .

-

No structurally similar compounds (e.g., alkaloids, amines, or peptides) with overlapping nomenclature were identified in the literature .

Evaluation of Research Gaps

-

The absence of "this compound" in CAS Reactions (which catalogs over 150 million reactions) and PubMed (which indexes pharmaceutical and biochemical studies) suggests the compound may:

-

Be newly synthesized and not yet published.

-

Have a non-standardized or proprietary name.

-

Be a misspelling or fictional term.

-

Recommendations for Further Investigation

-

Verify the compound name for possible typos (e.g., "Cadaverine," "Casein," or "Capsaicin").

-

Consult specialized databases :

-

SciFinder or Reaxys for proprietary or unpublished data.

-

PubChem or ChemSpider for structural and nomenclature clarity.

-

-

Review patent literature for non-academic sources if the compound is industry-specific.

Eigenschaften

CAS-Nummer |

34413-12-2 |

|---|---|

Molekularformel |

C20H23NO4 |

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-16-5-4-12-6-7-21-11-14-10-18(25-3)17(24-2)9-13(14)8-15(21)19(12)20(16)22/h4-5,9-10,15,22H,6-8,11H2,1-3H3/t15-/m0/s1 |

InChI-Schlüssel |

HXHKKYNHNQVAAX-HNNXBMFYSA-N |

SMILES |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

Isomerische SMILES |

COC1=C(C2=C(CCN3[C@H]2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

Kanonische SMILES |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.